
6-(Decylamino)-N,N,N-trimethyl-1-hexanaminium Bromide Hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Decylamino)-N,N,N-trimethyl-1-hexanaminium Bromide Hydrobromide is a chemical compound known for its role as an impurity in Colesevelam, a medication used to reduce elevated low-density lipoprotein (LDL) cholesterol in patients with primary hyperlipidemia and to improve glycemic control in patients with type 2 diabetes . This compound is characterized by its unique structure, which includes a decylamino group and a trimethylammonium group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Decylamino)-N,N,N-trimethyl-1-hexanaminium Bromide Hydrobromide typically involves the reaction of a decylamine derivative with a trimethylammonium compound under controlled conditions. The reaction is carried out in the presence of hydrobromic acid to facilitate the formation of the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-(Decylamino)-N,N,N-trimethyl-1-hexanaminium Bromide Hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrobromic acid, bromine, and various organic solvents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield different brominated organic compounds .
Aplicaciones Científicas De Investigación
6-(Decylamino)-N,N,N-trimethyl-1-hexanaminium Bromide Hydrobromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an impurity marker in the production of Colesevelam.
Biology: Studied for its potential effects on cellular processes and interactions with biological molecules.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 6-(Decylamino)-N,N,N-trimethyl-1-hexanaminium Bromide Hydrobromide involves its interaction with biological molecules, particularly in the context of its role as an impurity in Colesevelam. The compound may interact with cellular membranes and proteins, influencing their function and activity . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect lipid metabolism and glycemic control pathways .
Comparación Con Compuestos Similares
Similar Compounds
Colesevelam: The primary compound in which 6-(Decylamino)-N,N,N-trimethyl-1-hexanaminium Bromide Hydrobromide is found as an impurity.
Other Quaternary Ammonium Compounds: Similar in structure and function, these compounds also possess a trimethylammonium group and are used in various chemical and biological applications.
Uniqueness
This compound is unique due to its specific structure, which includes a decylamino group and a trimethylammonium group. This structure imparts distinct chemical and biological properties, making it valuable in specific research and industrial applications .
Propiedades
Fórmula molecular |
C19H44Br2N2 |
|---|---|
Peso molecular |
460.4 g/mol |
Nombre IUPAC |
6-(decylamino)hexyl-trimethylazanium;bromide;hydrobromide |
InChI |
InChI=1S/C19H43N2.2BrH/c1-5-6-7-8-9-10-11-14-17-20-18-15-12-13-16-19-21(2,3)4;;/h20H,5-19H2,1-4H3;2*1H/q+1;;/p-1 |
Clave InChI |
QZSDFHUIVGPKIS-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCNCCCCCC[N+](C)(C)C.Br.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[[2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine methyl ester](/img/structure/B13837618.png)

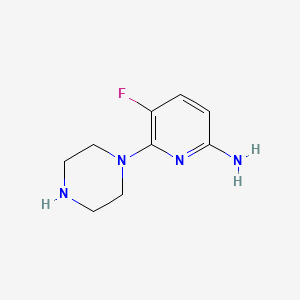
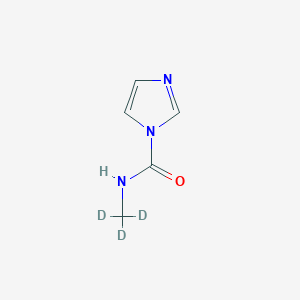


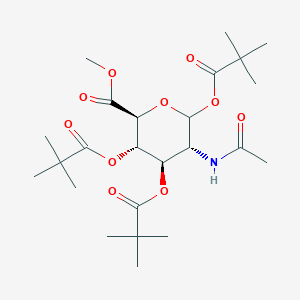

![5-Hydroxy-4-oxo-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-7-yl ss-D-Glucopyranosiduronic Acid Disodium Salt](/img/structure/B13837667.png)
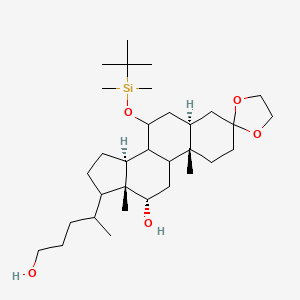
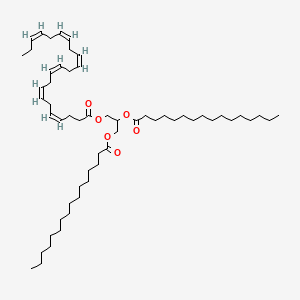
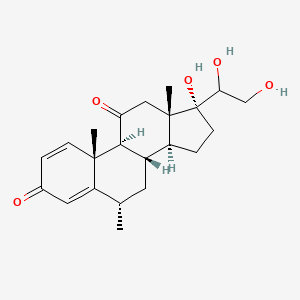
![4-[[[[6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methyl](5-ethoxy-2-pyrimidinyl)amino]methyl]benzoic Acid Methyl Ester](/img/structure/B13837704.png)
